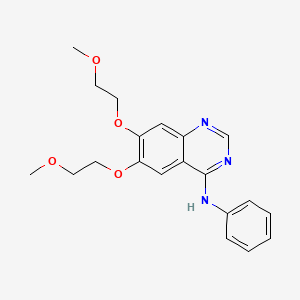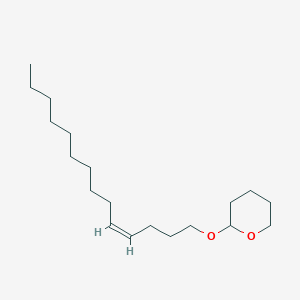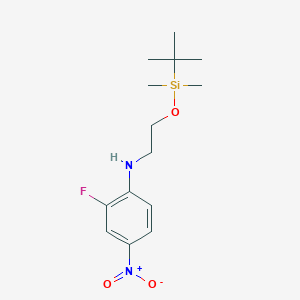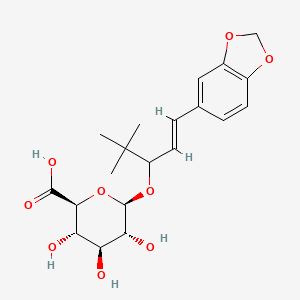
7-Chloro Loxapine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro Loxapine is a derivative of Loxapine, a tricyclic antipsychotic medication primarily used in the treatment of schizophrenia. It belongs to the dibenzoxazepine class and is structurally similar to clozapine . Loxapine is known for its tranquilizing effects, which are believed to result from its antagonistic action on dopamine and serotonin receptors .
Vorbereitungsmethoden
The synthesis of 7-Chloro Loxapine involves several steps. One common method includes the condensation of a compound I and a compound II in an organic solvent to obtain an intermediate III. This intermediate then undergoes a reduction condensation reaction to form intermediate IV. Finally, intermediate IV reacts with N-methyl piperazine to yield the target compound . This method is advantageous for industrial production due to the availability of reagents and high yield and purity of the product .
Analyse Chemischer Reaktionen
7-Chloro Loxapine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated metabolites such as 7-hydroxyloxapine.
Reduction: Reduction reactions can modify its functional groups, although specific conditions and reagents are not commonly detailed in literature.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom at the 7th position.
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated or dechlorinated derivatives .
Wissenschaftliche Forschungsanwendungen
7-Chloro Loxapine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Chloro Loxapine involves antagonism of dopamine D1 and D2 receptors in the brain, as well as serotonin 5-HT2 receptors . This antagonistic action leads to a decrease in excitability of subcortical inhibitory areas, resulting in tranquilization and suppression of aggressive behavior . The exact molecular pathways are still under investigation, but changes in neurotransmitter levels and receptor activity are key components .
Vergleich Mit ähnlichen Verbindungen
7-Chloro Loxapine is structurally similar to other dibenzoxazepine derivatives such as clozapine and amoxapine . Compared to clozapine, this compound has a higher affinity for dopamine receptors, which may contribute to its unique pharmacological profile . Amoxapine, another related compound, is a tricyclic antidepressant that shares some metabolic pathways with this compound .
Similar compounds include:
Eigenschaften
CAS-Nummer |
714220-73-2 |
|---|---|
Molekularformel |
C18H17Cl2N3O |
Molekulargewicht |
362.2 g/mol |
IUPAC-Name |
2,8-dichloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C18H17Cl2N3O/c1-22-6-8-23(9-7-22)18-14-10-12(19)3-5-16(14)24-17-11-13(20)2-4-15(17)21-18/h2-5,10-11H,6-9H2,1H3 |
InChI-Schlüssel |
DOCIUEIFZJXDJU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)Cl |
Synonyme |
2,7-Dichloro-11-(4-methyl-1-piperazinyl)Dibenz[b,f][1,4]oxazepine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






